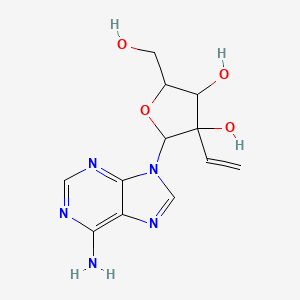

(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-vinyltetrahydrofuran-3,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-vinyltetrahydrofuran-3,4-diol” is a complex organic compound with a mouthful of a name! Let’s break it down:

Chirality: The compound has four asymmetric carbon atoms (designated as 2R, 3R, 4R, and 5R), making it a tetrasaccharide with multiple stereocenters.

Functional Groups:

Preparation Methods

Synthetic Routes::

Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. Specific methods depend on protecting group strategies, coupling reactions, and stereochemical control.

Enzymatic Synthesis: Enzymes can catalyze the formation of glycosidic bonds, allowing for regio- and stereoselective synthesis.

Limited Information: Unfortunately, detailed industrial production methods are not widely available in the literature. Research in this area is ongoing.

Chemical Reactions Analysis

Reactivity::

Oxidation and Reduction: The compound’s hydroxyl groups can undergo oxidation (e.g., to aldehydes or acids) or reduction (e.g., to alcohols).

Substitution Reactions: The vinyl group is susceptible to nucleophilic substitution reactions.

Glycosylation: Formation of glycosidic bonds with other sugars.

Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Glycosylation: Activated sugar donors (e.g., trichloroacetimidates) and Lewis acids (e.g., BF₃·Et₂O).

Glycosidic Derivatives: Various glycosidic derivatives with modified sugars.

Scientific Research Applications

Antiviral Agents: Purine-based compounds have antiviral potential due to their resemblance to nucleosides.

Bioconjugates: The compound can be linked to other molecules (e.g., peptides, antibodies) for targeted drug delivery.

Chemical Biology: Studying interactions with enzymes and receptors.

Mechanism of Action

Nucleoside Analogue: It likely acts as a nucleoside analogue, interfering with viral replication or cellular processes.

Molecular Targets: Specific molecular targets (e.g., viral polymerases, kinases) need further investigation.

Comparison with Similar Compounds

Unique Features: Its combination of purine base, vinyl group, and tetrahydrofuran ring sets it apart.

Similar Compounds: Other nucleosides, such as adenosine and guanosine.

Properties

Molecular Formula |

C12H15N5O4 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-3-ethenyl-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h2,4-6,8,11,18-20H,1,3H2,(H2,13,14,15) |

InChI Key |

XQHUMUSVFJMXKF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)

![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)